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Compound of Interest

Compound Name:
Ethyl 2-bromothiazole-4-

carboxylate

Cat. No.: B012237 Get Quote

For immediate release: This technical guide provides a comprehensive overview of the

spectroscopic data for Ethyl 2-bromothiazole-4-carboxylate (CAS No. 100367-77-9), a key

intermediate in pharmaceutical and chemical synthesis. This document is intended for

researchers, scientists, and drug development professionals, offering a centralized resource for

the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 2-
bromothiazole-4-carboxylate.

¹H NMR Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.52 Singlet - 1H Thiazole C5-H

4.29 Quartet 7.1 2H -OCH₂CH₃

1.29 Triplet 7.1 3H -OCH₂CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
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¹³C NMR Data
Specific experimental ¹³C NMR data for Ethyl 2-bromothiazole-4-carboxylate was not

available in the reviewed literature.

Infrared (IR) Spectroscopy Data
Detailed IR absorption data with specific wavenumbers for Ethyl 2-bromothiazole-4-
carboxylate is not readily available in the public domain. However, product specifications from

commercial suppliers indicate that the infrared spectrum of their material conforms to the

expected structure of Ethyl 2-bromothiazole-4-carboxylate.

Mass Spectrometry (MS) Data
m/z Interpretation

235.90 [M+1]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Ethyl 2-bromothiazole-4-carboxylate was prepared by dissolving the sample in

deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz

NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using the KBr pellet method. A small amount of Ethyl 2-
bromothiazole-4-carboxylate is intimately mixed with dry potassium bromide (KBr) powder in

a mortar and pestle. The mixture is then compressed under high pressure to form a transparent

pellet, through which a beam of infrared radiation is passed. The resulting spectrum represents

the absorption of infrared radiation by the sample.
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Mass Spectrometry (MS)
Mass spectral analysis was performed using a mass spectrometer with an appropriate

ionization source. The sample was introduced into the instrument, ionized, and the resulting

ions were separated based on their mass-to-charge ratio (m/z). The spectrum was recorded,

and the molecular ion peak and any fragmentation patterns were analyzed to confirm the

molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Ethyl 2-bromothiazole-4-carboxylate.
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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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